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Compound of Interest

Compound Name: 4-Bromothiazole-2-carbonitrile

Cat. No.: B580486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 4-Bromothiazole-2-carbonitrile (CAS No: 1017781-52-0). Due to the

limited availability of public experimental spectra, this document presents predicted Nuclear

Magnetic Resonance (NMR) data, alongside expected Infrared (IR) spectroscopy and Mass

Spectrometry (MS) characteristics based on the molecular structure. Furthermore, detailed,

standardized experimental protocols for obtaining such data are provided to guide researchers

in their analytical workflows.

Molecular Structure and Expected Spectroscopic
Features
4-Bromothiazole-2-carbonitrile possesses a unique electronic and structural arrangement,

featuring a thiazole ring substituted with a bromine atom and a nitrile group. These functional

groups give rise to characteristic signals in various spectroscopic analyses, which are crucial

for its identification and characterization.

Data Presentation
While experimental raw data is not publicly available, the following tables summarize the

predicted and expected spectroscopic information for 4-Bromothiazole-2-carbonitrile.
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Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.0 - 8.5 Singlet 1H H-5

Note: The chemical shift of the single proton on the thiazole ring is influenced by the electron-

withdrawing effects of the bromine and nitrile substituents.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~140 - 145 C-2 (Carbon attached to CN)

~125 - 130 C-4 (Carbon attached to Br)

~120 - 125 C-5

~110 - 115 -CN (Nitrile carbon)

Note: The chemical shifts are estimations and can vary based on the solvent and experimental

conditions.

Table 3: Expected Key IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~2230 - 2210 Nitrile (C≡N) Stretching

~1600 - 1450 Thiazole Ring C=C and C=N Stretching

~850 - 750 C-Br Stretching

Table 4: Expected Mass Spectrometry Data
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m/z Value Interpretation

188/190
[M]⁺ and [M+2]⁺ Molecular ion peaks (due to

⁷⁹Br and ⁸¹Br isotopes)

162/164 [M-CN]⁺

109 [M-Br]⁺

Note: The presence of bromine will result in a characteristic isotopic pattern for bromine-

containing fragments.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromothiazole-2-carbonitrile in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer to the sample.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Process the data using Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters involve a larger number of scans compared to ¹H NMR due to the

lower natural abundance of ¹³C.

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Analyze the chemical shifts and coupling patterns to assign the signals to the respective

nuclei in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

Solid State (ATR): Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Solid State (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium

bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups (e.g., C≡N, C=C, C=N, C-Br) by comparing the wavenumbers to correlation charts.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization source. Common techniques include:

Electron Ionization (EI): For volatile and thermally stable compounds.

Electrospray Ionization (ESI): For less volatile or thermally labile compounds, often

coupled with liquid chromatography.

Instrumentation: Employ a mass spectrometer capable of high resolution and accurate mass

measurements (e.g., Time-of-Flight (TOF), Orbitrap).

Data Acquisition:

Acquire a full-scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

The instrument will detect the mass-to-charge ratio of the molecular ion and any fragment

ions produced.

Data Analysis:

Identify the molecular ion peak ([M]⁺). The isotopic pattern will be critical for confirming the

presence of bromine.

Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-Bromothiazole-2-carbonitrile.
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Caption: General workflow for the spectroscopic analysis of 4-Bromothiazole-2-carbonitrile.

To cite this document: BenchChem. [Spectroscopic Characterization of 4-Bromothiazole-2-
carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580486#spectroscopic-data-nmr-ir-ms-of-4-
bromothiazole-2-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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